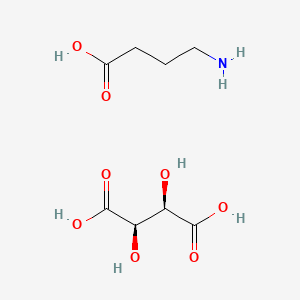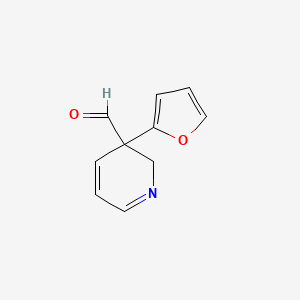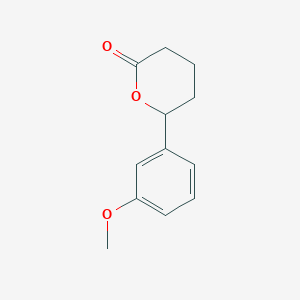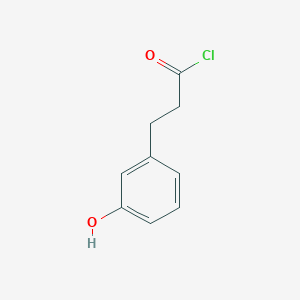
3-(3-Hydroxyphenyl)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxyphenyl)propanoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of propanoic acid, where the propanoic acid moiety is substituted with a 3-hydroxyphenyl group and a chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)propanoyl chloride typically involves the acylation of 3-(3-hydroxyphenyl)propanoic acid. One common method is the reaction of 3-(3-hydroxyphenyl)propanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-(3-Hydroxyphenyl)propanoic acid+SOCl2→3-(3-Hydroxyphenyl)propanoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These reagents are known for their effectiveness in converting carboxylic acids to acyl chlorides.
化学反应分析
Types of Reactions
3-(3-Hydroxyphenyl)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia (NH3), ethanol (C2H5OH), or thiol (RSH) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Alcohols: Formed by the reduction of the acyl chloride.
Ketones: Formed by the oxidation of the hydroxy group.
科学研究应用
3-(3-Hydroxyphenyl)propanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
作用机制
The mechanism of action of 3-(3-Hydroxyphenyl)propanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the compound may modify proteins or enzymes, affecting their activity and function.
相似化合物的比较
Similar Compounds
- 3-(4-Hydroxyphenyl)propanoyl chloride
- 3-(3-Methoxyphenyl)propanoyl chloride
- 3-(4-Chlorophenyl)propanoyl chloride
Comparison
3-(3-Hydroxyphenyl)propanoyl chloride is unique due to the presence of the hydroxy group at the meta position on the phenyl ring. This structural feature influences its reactivity and the types of reactions it undergoes. Compared to its analogs, such as 3-(4-Hydroxyphenyl)propanoyl chloride, the meta-substituted compound may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions.
属性
分子式 |
C9H9ClO2 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC 名称 |
3-(3-hydroxyphenyl)propanoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-3,6,11H,4-5H2 |
InChI 键 |
WTODAECJBDKRCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)CCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



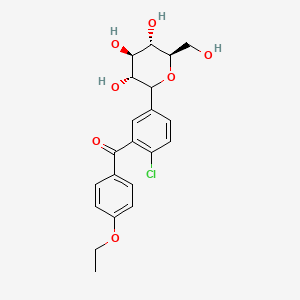
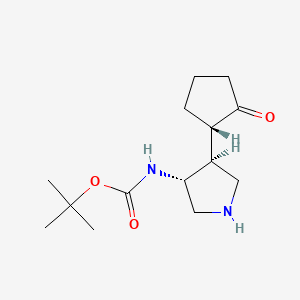
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)

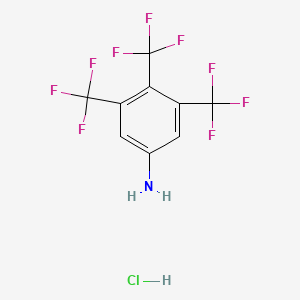
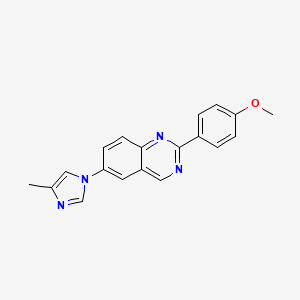
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)



